molecular formula C18H18O6 B12881600 4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl- CAS No. 80155-01-7

4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl-

Cat. No.: B12881600
CAS No.: 80155-01-7
M. Wt: 330.3 g/mol
InChI Key: OHMCJAVUWDAGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one is a chemical compound with the molecular formula C18H18O6. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is also referred to as Kwangsienin A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a benzopyran derivative as a starting material, which undergoes cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of γ-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the brain . This modulation can lead to various effects, such as anxiolytic and anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

    Flavones: These compounds share a similar backbone structure and exhibit a range of biological activities.

    Isoflavones: These derivatives are known for their estrogenic and anti-cancer properties.

    Flavonols: These compounds have antioxidant and anti-inflammatory effects.

Uniqueness

8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate GABA receptors sets it apart from other flavonoids, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

80155-01-7

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

8-hydroxy-5,6,7-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O6/c1-21-16-13-11(19)9-12(10-7-5-4-6-8-10)24-15(13)14(20)17(22-2)18(16)23-3/h4-8,12,20H,9H2,1-3H3

InChI Key

OHMCJAVUWDAGRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.